Tos-PEG2-THP
Overview
Description
Tos-PEG2-THP: is a heterobifunctional polyethylene glycol (PEG) linker containing a tosyl group and a tetrahydropyranyl (THP) group. This compound is widely used in the field of bioconjugation and PEGylation due to its ability to react with nucleophilic reagents . The tosyl group can be replaced by nucleophilic reagents, making it a versatile tool in various chemical and biological applications .
Mechanism of Action
Target of Action
Tos-PEG2-THP is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the specific target protein that the PROTAC is designed to degrade.
Mode of Action
The mode of action of this compound involves the interaction of the PROTAC with its two targets. The PROTAC molecule forms a ternary complex with the E3 ubiquitin ligase and the target protein . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process allows for the selective degradation of specific target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The action of this compound, through the formation of the ternary complex, leads to the ubiquitination of the target protein. This marks the protein for degradation by the proteasome, leading to a decrease in the levels of the target protein within the cell.
Pharmacokinetics
As a protac linker, this compound is designed to improve the cellular uptake, stability, and bioavailability of the protac .
Result of Action
The result of the action of this compound is the selective degradation of the target protein . By forming a ternary complex with the E3 ubiquitin ligase and the target protein, this compound facilitates the ubiquitination and subsequent degradation of the target protein. This leads to a decrease in the levels of the target protein within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG2-THP involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride (tosyl chloride) and tetrahydropyranyl (THP) protecting groups. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tos-PEG2-THP primarily undergoes substitution reactions due to the presence of the tosyl group. The tosyl group is a good leaving group, making it susceptible to nucleophilic attack .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Major Products: The major products formed from these reactions are PEGylated compounds, where the nucleophile has replaced the tosyl group. These products are often used in bioconjugation and drug delivery applications .
Scientific Research Applications
Chemistry: In chemistry, Tos-PEG2-THP is used as a linker in the synthesis of complex molecules. Its ability to undergo substitution reactions makes it a valuable tool in the construction of multifunctional compounds .
Biology: In biological research, this compound is used for the PEGylation of proteins and peptides. PEGylation enhances the solubility and stability of biomolecules, making them more suitable for various biological applications .
Medicine: In medicine, this compound is used in the development of drug delivery systems. PEGylation of drugs can improve their pharmacokinetics and reduce immunogenicity, leading to more effective and safer therapeutics .
Industry: In the industrial sector, this compound is used in the production of PEGylated materials, which have applications in coatings, adhesives, and other advanced materials .
Comparison with Similar Compounds
Tos-PEG2-OH: Similar to Tos-PEG2-THP but lacks the THP group.
Tos-PEG2-NH2: Contains an amine group instead of a THP group.
Uniqueness: this compound is unique due to the presence of both the tosyl and THP groups. This combination allows for selective reactions and provides additional functionality compared to other PEG linkers .
Properties
IUPAC Name |
2-[2-(oxan-2-yloxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6S/c1-14-5-7-15(8-6-14)23(17,18)22-13-11-19-10-12-21-16-4-2-3-9-20-16/h5-8,16H,2-4,9-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMMUFXKWKAID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC2CCCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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